2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-fluorophenyl)-2-oxoacetamide
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Overview
Description
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-fluorophenyl)-2-oxoacetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-fluorophenyl)-2-oxoacetamide involves multiple steps. Typically, the synthetic route starts with the preparation of the indole nucleus, followed by the introduction of the diethylamino and oxoethyl groups. The final step involves the attachment of the fluorophenyl and oxoacetamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxo derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-fluorophenyl)-2-oxoacetamide has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. Additionally, it has applications in the pharmaceutical industry for the development of new drugs .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole nucleus plays a crucial role in binding to these targets, while the diethylamino and oxoethyl groups enhance its activity. The fluorophenyl and oxoacetamide groups contribute to the compound’s stability and bioavailability. The exact pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
Compared to other indole derivatives, 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-fluorophenyl)-2-oxoacetamide stands out due to its unique combination of functional groups. Similar compounds include 2-[1-[2-(diethylamino)-2-oxoethyl]-3-indolyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetamide and other indole-based molecules with varying substituents . The presence of the fluorophenyl group in this compound enhances its biological activity and makes it a valuable candidate for further research.
Properties
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-fluorophenyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-3-25(4-2)20(27)14-26-13-16(15-9-5-8-12-19(15)26)21(28)22(29)24-18-11-7-6-10-17(18)23/h5-13H,3-4,14H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDORSYOYOVHCLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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